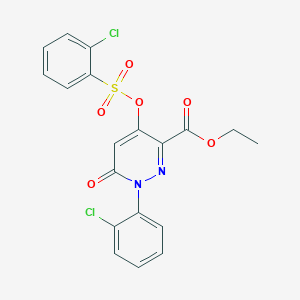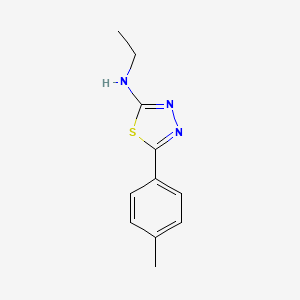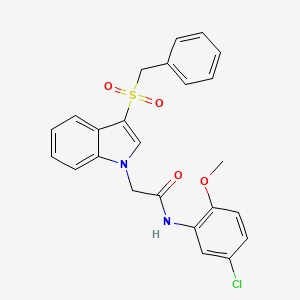![molecular formula C15H15N3O2 B2899363 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2034446-47-2](/img/structure/B2899363.png)
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an ether linkage. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridine and pyrrolidine rings in its structure suggests that it may exhibit unique biological activities and pharmacological properties.
Mecanismo De Acción
Target of Action
The primary target of Pyridin-4-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This could result in altered leukotriene production, impacting inflammatory and immune responses.
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway . By inhibiting Leukotriene A-4 hydrolase, it could reduce the production of leukotrienes, which are involved in various physiological processes, including inflammation, immune response, and allergic reactions.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in leukotriene-mediated processes. This could potentially lead to decreased inflammation and immune responses . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Ether Formation: The pyridine-4-ol is reacted with the pyrrolidine derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Biological Studies: It is used in research to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial significance.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as pyridine-2-carboxylic acid and pyridine-4-carboxylic acid share the pyridine ring and are used in various chemical and biological applications.
Uniqueness
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is unique due to the combination of pyridine and pyrrolidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry.
Propiedades
IUPAC Name |
pyridin-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(12-1-6-16-7-2-12)18-10-5-14(11-18)20-13-3-8-17-9-4-13/h1-4,6-9,14H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLHTYDKUAAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2899281.png)
![(2E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2899282.png)
![1-[2-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(4-methylphenyl)urea](/img/structure/B2899284.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2899287.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide](/img/structure/B2899291.png)
![2-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2899292.png)
![N-(3-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)



![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B2899299.png)

![1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2899302.png)
